2-(1-methyl-1H-pyrazol-4-yl)morpholine

Process Chemistry Scale-Up Synthesis Pharmaceutical Intermediate

2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a heterocyclic building block that incorporates a pyrazole ring linked to a morpholine core at the 2-position. With a molecular weight of 167.21 g/mol and the molecular formula C8H13N3O, it features a single chiral center and a topological polar surface area (TPSA) of 39.1 Ų.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1375963-52-2
Cat. No. B1457267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)morpholine
CAS1375963-52-2
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CNCCO2
InChIInChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3
InChIKeyKSBIDPYAPFHSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)morpholine CAS 1375963-52-2: Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a heterocyclic building block that incorporates a pyrazole ring linked to a morpholine core at the 2-position [1]. With a molecular weight of 167.21 g/mol and the molecular formula C8H13N3O, it features a single chiral center and a topological polar surface area (TPSA) of 39.1 Ų [1]. This compound is supplied primarily as a research intermediate, with typical purities ranging from 95% to 98% across major vendors . Its structural features position it as a versatile scaffold in pharmaceutical research, particularly for kinase inhibitor development and CNS-targeted programs [2].

2-(1-Methyl-1H-pyrazol-4-yl)morpholine vs. Analogs: Why Substitution Without Validation Undermines Project Outcomes


Generic substitution among pyrazole-morpholine analogs is scientifically unsound because minor structural variations, such as the position of the morpholine linkage, N-alkyl substitution, or the presence of a chiral center, can drastically alter physicochemical properties (e.g., lipophilicity, TPSA) and synthetic accessibility [1]. These differences directly impact downstream outcomes including solubility, metabolic stability, target binding, and overall synthetic yield [1]. The following quantitative evidence demonstrates why 2-(1-methyl-1H-pyrazol-4-yl)morpholine exhibits a distinct profile that cannot be replicated by its closest in-class compounds.

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Quantified Differentiation Against Closest Analogs


Synthetic Yield Comparison: Methyl Derivative Offers Balanced Process Feasibility

The methyl-substituted pyrazole-morpholine scaffold exhibits a distinct synthetic yield profile relative to its ethyl and isopropyl analogs. In a patented one-pot reductive amination/deprotection sequence, the final yield for 2-(1-methyl-1H-pyrazol-4-yl)morpholine was 68.67%, compared to 87.0% for the ethyl analog and 58.3% for the isopropyl analog [1]. This intermediate yield positions the methyl derivative as a balanced option for process development, avoiding the sub-optimal 58.3% yield of the bulkier isopropyl analog while maintaining acceptable efficiency relative to the highest-yielding ethyl variant.

Process Chemistry Scale-Up Synthesis Pharmaceutical Intermediate

Lipophilicity Control: XLogP3 of -0.7 Enables CNS Drug-Like Property Optimization

The XLogP3 value of 2-(1-methyl-1H-pyrazol-4-yl)morpholine is -0.7, placing it in an optimal range for CNS drug candidates where lipophilicity must be carefully balanced to achieve blood-brain barrier penetration while minimizing non-specific binding . In contrast, the 3-substituted phenyl analog (3-(1-phenyl-1H-pyrazol-4-yl)morpholine) exhibits an XLogP3 of +0.9, representing a 1.6 log unit increase [1]. This shift would substantially alter in vivo distribution and metabolic stability, making the methyl derivative more suitable for CNS-targeted programs.

CNS Drug Design Lipophilicity Physicochemical Property

Stereochemical Diversity: Chiral Center Enables Enantioselective SAR Exploration

2-(1-Methyl-1H-pyrazol-4-yl)morpholine contains one undefined stereocenter at the 2-position of the morpholine ring, as indicated by its computed property 'Undefined Atom Stereocenter Count: 1' . This contrasts with achiral analogs such as 4-(1H-pyrazol-4-yl)morpholine, which lacks this stereocenter entirely. The presence of a chiral center offers medicinal chemists the ability to generate enantiomerically pure derivatives, a critical factor in lead optimization where stereochemistry can dramatically influence target binding and off-target activity.

Chiral Resolution Stereochemistry Lead Optimization

Scaffold Validation: 1-Methyl-1H-pyrazol-4-yl Motif in Kinase Inhibitors with Nanomolar Potency

The 1-methyl-1H-pyrazol-4-yl moiety present in this compound has been validated as a key structural component in a potent CHK1 kinase inhibitor. A closely related analog, 4-({2-[6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-yl]-1H-indol-5-yl}methyl)morpholine, exhibits an IC50 of 530 nM against human CHK1 in a homogeneous kinase assay [1]. While this data is for a more complex molecule, it provides class-level evidence that the pyrazole-morpholine scaffold, and specifically the 1-methyl-1H-pyrazol-4-yl substitution pattern, is compatible with high-affinity target binding. This contrasts with simple pyrazole-morpholine hybrids lacking the methyl group, for which comparable quantitative binding data are not available.

Kinase Inhibition CHK1 Inhibitor Medicinal Chemistry Scaffold

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Evidence-Backed Research and Industrial Use Cases


CNS Drug Discovery Programs Requiring Low Lipophilicity Building Blocks

With an XLogP3 of -0.7, 2-(1-methyl-1H-pyrazol-4-yl)morpholine is ideally suited for CNS-targeted medicinal chemistry campaigns. Its hydrophilic character supports compliance with Lipinski's Rule of Five and reduces the risk of hERG channel blockade . Procurement for CNS programs should prioritize this methyl analog over more lipophilic phenyl-substituted variants (XLogP3 +0.9) to avoid downstream pharmacokinetic liabilities.

Scale-Up Process Development for Pyrazole-Morpholine Intermediates

The patented synthetic route to 2-(1-methyl-1H-pyrazol-4-yl)morpholine delivers a final yield of 68.67% [1]. This yield profile, documented across multiple alkyl derivatives (methyl, ethyl, isopropyl), provides a benchmark for process chemists evaluating the feasibility of kilogram-scale production. The methyl derivative offers a balanced alternative to the ethyl analog (87.0% yield) when smaller steric bulk is required, and avoids the yield penalty of the isopropyl analog (58.3%).

Enantioselective Lead Optimization and Chiral Pool Synthesis

The single stereocenter at the morpholine 2-position (undefined stereocenter count = 1) enables the generation of enantiomerically pure analogs for SAR studies . This chiral feature differentiates 2-(1-methyl-1H-pyrazol-4-yl)morpholine from achiral pyrazole-morpholine hybrids such as 4-(1H-pyrazol-4-yl)morpholine. Procurement for chiral resolution and asymmetric synthesis programs should favor this compound to access both enantiomeric series.

Kinase Inhibitor Library Design and Hit-to-Lead Expansion

The 1-methyl-1H-pyrazol-4-yl motif has demonstrated utility in a CHK1 kinase inhibitor with an IC50 of 530 nM [2]. Incorporating 2-(1-methyl-1H-pyrazol-4-yl)morpholine into focused kinase libraries allows medicinal chemists to leverage a validated scaffold with known binding affinity, accelerating hit-to-lead timelines relative to unvalidated pyrazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.